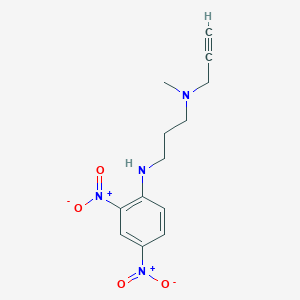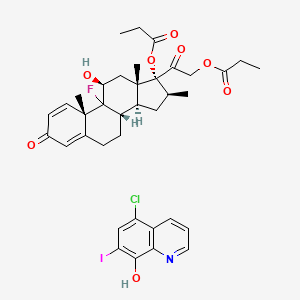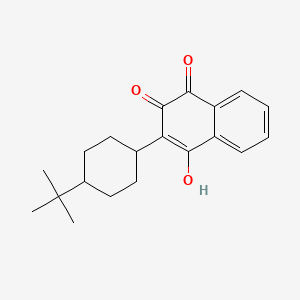
Diethoxyphosphoryl isocyanate
Overview
Description
Diethoxyphosphoryl isocyanate is an isocyanate derivative with the chemical formula (C2H5O)2P(O)NCO. It is known for its high reactivity and has been investigated for its performance as a film-forming electrolyte additive in propylene carbonate and ethylene carbonate/ethyl methyl carbonate-based electrolytes .
Mechanism of Action
Target of Action
Diethoxyphosphoryl isocyanate is an isocyanate derivative The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been investigated for its performance as a film-forming electrolyte additive in propylene carbonate (pc) and ec/emc-based electrolytes . This suggests that it may interact with these substances to form a film, potentially altering their properties or behaviors.
Biochemical Pathways
Given its use as a film-forming electrolyte additive, it may influence the pathways related to the function and performance of electrolytes .
Result of Action
Its role as a film-forming electrolyte additive suggests that it may influence the properties and performance of electrolytes .
Biochemical Analysis
Biochemical Properties
Diethoxyphosphoryl isocyanate plays a significant role in biochemical reactions due to its highly reactive isocyanate group (–NCO). This group can interact with various enzymes, proteins, and other biomolecules. For instance, it can react with amino groups in proteins, leading to the formation of stable urea linkages. This interaction can modify the structure and function of proteins, potentially inhibiting or altering enzyme activity . Additionally, this compound can form covalent bonds with nucleophilic sites on biomolecules, affecting their biochemical properties.
Cellular Effects
This compound has been shown to induce apoptosis, oxidative stress, and inflammation in cultured human neutrophils . It activates the mitochondrial-mediated pathway, leading to the production of reactive oxygen species and depletion of antioxidant defenses. This compound also elevates pro-inflammatory cytokine responses, impacting cell signaling pathways and gene expression. These effects highlight its potential to influence cellular metabolism and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites, such as amino groups in proteins, forming stable covalent bonds . This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can induce changes in gene expression by modifying transcription factors or signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that isocyanates can degrade into diamines, which can be monitored using biomonitoring techniques . The stability of this compound in various conditions can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure can lead to sustained oxidative stress and inflammation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may induce mild oxidative stress and inflammation, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of isocyanates can cause respiratory and skin sensitization, highlighting the importance of dose-dependent effects in toxicological assessments.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to diamines through hydrolysis . These diamines can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels. Enzymes such as glutathione reductase play a role in detoxifying reactive intermediates formed during the metabolism of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by factors such as cellular uptake mechanisms and binding affinities. The compound’s distribution can affect its overall bioavailability and impact on cellular functions.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and potential effects on cellular processes.
Preparation Methods
Diethoxyphosphoryl isocyanate can be synthesized through various methods. One common synthetic route involves the reaction of diethyl phosphoramidate with phosgene in the presence of a base. The reaction is typically carried out in an inert solvent such as tetrachloromethane, with efficient external cooling to control the exothermic nature of the reaction . Industrial production methods often involve the use of phosgene, which poses environmental and safety concerns due to its toxicity .
Chemical Reactions Analysis
Diethoxyphosphoryl isocyanate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamate or imidic acid.
Nucleophilic Addition: Reacts with alcohols, amines, and thiols via nucleophilic addition on the carbon atom of the isocyanate group.
Substitution: Undergoes nucleophilic substitution reactions, particularly with primary and secondary alkyl groups.
Common reagents used in these reactions include water, alcohols, amines, and thiols. Major products formed from these reactions include carbamates, imidic acids, and various substituted derivatives .
Scientific Research Applications
Diethoxyphosphoryl isocyanate has several scientific research applications:
Comparison with Similar Compounds
Diethoxyphosphoryl isocyanate is similar to other isocyanate derivatives such as phenyl isocyanate and dichlorophosphoryl isocyanate. it is unique due to its diethoxyphosphoryl group, which imparts different reactivity and properties. Similar compounds include:
Phenyl Isocyanate: Used as an intermediate in organic synthesis and has similar reactivity with nucleophiles.
Dichlorophosphoryl Isocyanate: Known for its high reactivity with primary and secondary alkyl groups, alcohols, and amines.
This compound stands out due to its specific applications in electrolyte additives and its unique reactivity profile .
Properties
IUPAC Name |
1-[ethoxy(isocyanato)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO4P/c1-3-9-11(8,6-5-7)10-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCBJDQIQBYMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N=C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942039 | |
| Record name | Diethyl phosphorisocyanatidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20039-33-2 | |
| Record name | Phosphorisocyanatidic acid, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20039-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxyphosphoryl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020039332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl phosphorisocyanatidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxyphosphinyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-acetyl-3H-benzo[f]chromen-3-one](/img/structure/B1209671.png)
![2-[2-Oxo-2-[4-(4-phenyl-1-phthalazinyl)-1-piperazinyl]ethyl]isoindole-1,3-dione](/img/structure/B1209674.png)

